1-(2,4-Diethoxyphenyl)ethan-1-amine

Description

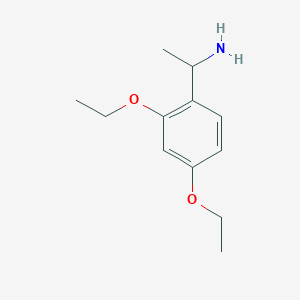

1-(2,4-Diethoxyphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 2 and 4 positions, and an ethanamine group at the 1 position

Properties

CAS No. |

634150-86-0 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

1-(2,4-diethoxyphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO2/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9H,4-5,13H2,1-3H3 |

InChI Key |

PQDHFPQPLHBKKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(C)N)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4-Diethoxyphenyl)ethan-1-amine typically involves the reductive amination of the corresponding acetophenone. The process can be summarized as follows:

Reductive Amination: The starting material, 2,4-diethoxyacetophenone, is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. This reaction results in the formation of this compound.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of chiral auxiliaries or catalysts can also be employed to obtain enantiomerically pure products.

Chemical Reactions Analysis

1-(2,4-Diethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or thiols replace the ethoxy groups, forming new derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Scientific Research Applications

1-(2,4-Diethoxyphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,4-Diethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups and amine functionality allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.

Comparison with Similar Compounds

1-(2,4-Diethoxyphenyl)ethan-1-amine can be compared to other phenethylamines, such as:

1-(2,4-Dimethoxyphenyl)ethan-1-amine: Similar in structure but with methoxy groups instead of ethoxy groups. This compound may exhibit different reactivity and biological activity due to the difference in substituents.

3,4-Dimethoxyphenethylamine: Another related compound with methoxy groups at the 3 and 4 positions. It is known for its psychoactive properties and is structurally related to neurotransmitters like dopamine.

Biological Activity

1-(2,4-Diethoxyphenyl)ethan-1-amine is characterized by its ethoxy-substituted phenyl group attached to an ethanamine backbone. This structural configuration is essential for its biological activity, particularly in enzyme interactions and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 191.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Enzyme Interactions

Research indicates that this compound plays a significant role in modulating enzyme activities. Its structural features allow it to interact with various enzymes, potentially influencing metabolic pathways. For instance, studies have shown that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, which may have implications for neuropharmacology.

Receptor Binding

The compound exhibits affinity for several receptor types, particularly those associated with neurotransmission. Its binding affinity can lead to alterations in receptor signaling pathways, which may be beneficial in developing treatments for neurological disorders.

Case Study: Neurotransmitter Modulation

A study conducted on the effects of this compound on serotonin receptors demonstrated that it acts as a partial agonist. This activity suggests potential therapeutic applications in mood disorders. The study involved administering varying doses of the compound to animal models and measuring changes in serotonin levels and behavioral responses.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Modulation of neurotransmitter metabolism | |

| Receptor Binding | Partial agonism at serotonin receptors | |

| Potential Therapeutic Use | Mood disorder treatment |

Research Findings

Recent investigations into the pharmacological profile of this compound have revealed promising results regarding its efficacy and safety. A comprehensive review of literature highlights the compound's potential as a lead candidate for drug development targeting central nervous system disorders.

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which this compound exerts its biological effects. For instance, it has been shown to influence cyclic AMP (cAMP) levels in neuronal cells, indicating a role in intracellular signaling pathways that are crucial for neuronal function.

Safety Profile

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.